molecular formula C5H8O2S B14910296 Methyl thietane-2-carboxylate

Methyl thietane-2-carboxylate

Cat. No.: B14910296
M. Wt: 132.18 g/mol
InChI Key: RNCONPRONAMWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl thietane-2-carboxylate is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by a thietane ring substituted with a carboxylate group at the second position and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl thietane-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction typically requires the presence of a base, such as sodium hydroxide, and is conducted under reflux conditions . Another method involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds, which can be catalyzed by ultraviolet light .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial processes .

Chemical Reactions Analysis

Types of Reactions: Methyl thietane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydroxide.

Major Products:

Mechanism of Action

The mechanism by which methyl thietane-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur atom plays a crucial role in these interactions, often forming covalent bonds with enzyme residues . Additionally, its ability to undergo various chemical transformations allows it to participate in multiple biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a thietane ring with a carboxylate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

methyl thietane-2-carboxylate

InChI

InChI=1S/C5H8O2S/c1-7-5(6)4-2-3-8-4/h4H,2-3H2,1H3

InChI Key

RNCONPRONAMWIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.